molecular formula C18H28N4O2 B4032600 N-[2-(4-benzyl-1-piperazinyl)ethyl]-N'-isopropylethanediamide

N-[2-(4-benzyl-1-piperazinyl)ethyl]-N'-isopropylethanediamide

Cat. No.: B4032600
M. Wt: 332.4 g/mol
InChI Key: YOYQPOWLOHQEFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-benzyl-1-piperazinyl)ethyl]-N'-isopropylethanediamide is a useful research compound. Its molecular formula is C18H28N4O2 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.22122615 g/mol and the complexity rating of the compound is 400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antidiabetic Potential

One study highlighted the synthesis and biological evaluation of piperazine derivatives, including compounds with structural similarities to N-[2-(4-benzyl-1-piperazinyl)ethyl]-N'-isopropylethanediamide, as new antidiabetic compounds. These derivatives showed a significant increase in insulin secretion in a rat model of diabetes, indicating their potential as antidiabetic agents without triggering hypoglycemia or other side events (Le Bihan et al., 1999).

Acetylcholinesterase Inhibition

Another research area for these compounds involves their inhibition of acetylcholinesterase (AChE), a key target for managing Alzheimer's disease and related cognitive disorders. Studies have developed derivatives that show potent AChE inhibitory activity, potentially offering new avenues for treating neurodegenerative diseases (Sugimoto et al., 1995).

Antiplatlet Aggregation

Further investigation into this compound derivatives explored their role in antiplatelet aggregation. The compounds exhibited potential as therapeutic agents for preventing thrombotic diseases by inhibiting platelet aggregation, a crucial factor in clot formation (Youssef et al., 2011).

Antimicrobial and Antifungal Activities

Another promising area of research is the exploration of these compounds for antimicrobial and antifungal activities. Some derivatives have shown efficacy against various bacterial and fungal pathogens, offering potential new treatments for infectious diseases (Khabnadideh et al., 2012).

Cancer Research

In cancer research, derivatives of this compound have been explored for their potential as therapeutic agents. For instance, certain compounds demonstrated affinity for sigma receptors, which are overexpressed in various cancers, indicating their potential use in cancer imaging and therapy (Caveliers et al., 2002).

Properties

IUPAC Name

N-[2-(4-benzylpiperazin-1-yl)ethyl]-N'-propan-2-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O2/c1-15(2)20-18(24)17(23)19-8-9-21-10-12-22(13-11-21)14-16-6-4-3-5-7-16/h3-7,15H,8-14H2,1-2H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYQPOWLOHQEFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NCCN1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.